molecular formula C8H6BrN3S B187193 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 39751-84-3

5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No. B187193
CAS RN: 39751-84-3
M. Wt: 256.12 g/mol
InChI Key: SVLYSRWJOIGDAY-UHFFFAOYSA-N
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Description

5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. Triazoles are known for their superior pharmacological applications and can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . They exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Scientific Research Applications

Antibacterial Activity

Scientific Field

Microbiology and Medicinal Chemistry

Summary

The global spread of drug-resistant bacteria necessitates the development of new antimicrobial agents. Compounds containing the 1,2,4-triazole ring, such as 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol, exhibit significant antibacterial activity. Researchers have explored this heterocyclic core to combat microbial resistance.

Experimental Procedures

Results

Studies have shown promising antibacterial activity of 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol against relevant pathogens . Further optimization and rational design can enhance its antibacterial potential.

Corrosion Inhibition

Scientific Field

Materials Science and Corrosion Chemistry

Summary

5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol acts as an effective inhibitor against mild steel corrosion in acidic environments.

Experimental Procedures

Results

The compound demonstrated an impressive inhibition efficiency of 97.9% against mild steel corrosion . Its mixed-type inhibition mechanism contributes to protection.

DNA Marker Detection

Scientific Field

Analytical Chemistry and Biotechnology

Summary

Researchers have utilized 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol to design a surface-enhanced Raman scattering-based probe for rapid and accurate DNA marker detection.

Experimental Procedures

Results

The compound-based probe enables fast and sensitive DNA marker detection . Its application extends to genomics and diagnostics.

Synthesis of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives

Scientific Field

Organic Chemistry and Drug Design

Summary

Researchers have employed 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives.

Experimental Procedures

Results

The compound serves as a valuable building block for novel heterocyclic structures . These derivatives may have potential pharmacological applications.

properties

IUPAC Name

5-(2-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLYSRWJOIGDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=S)NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356149
Record name 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol

CAS RN

39751-84-3
Record name 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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